molecular formula C26H25ClN2O3 B7752713 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7752713
M. Wt: 448.9 g/mol
InChI Key: FBSPXSVZUCRMJH-UHFFFAOYSA-N
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Description

4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a benzyl(methyl)amino group, and a chloro-methylphenyl substituent

Preparation Methods

The synthesis of 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Benzyl(methyl)amino Group: This step typically involves the alkylation of a benzylamine derivative with a methylating agent, followed by a coupling reaction with the benzofuran core.

    Attachment of the Chloro-Methylphenyl Substituent: This can be accomplished through a substitution reaction using a suitable chloro-methylphenyl reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzofuran core can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group may play a key role in binding to these targets, while the benzofuran core and chloro-methylphenyl substituent contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents can be compared to highlight the unique properties of the target compound.

    Amino-Benzyl Derivatives: Compounds with similar benzyl(methyl)amino groups but different core structures can be compared to understand the impact of the core structure on the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-20(27)10-7-11-21(16)28-26(31)24-17(2)32-23-13-12-22(30)19(25(23)24)15-29(3)14-18-8-5-4-6-9-18/h4-13,30H,14-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSPXSVZUCRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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